2-cyclopropyl-6-ethynyl-4,4-dimethyl-1,3-dihydroisoquinoline
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Overview
Description
2-cyclopropyl-6-ethynyl-4,4-dimethyl-1,3-dihydroisoquinoline is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, an ethynyl group, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-6-ethynyl-4,4-dimethyl-1,3-dihydroisoquinoline typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boron reagent with a halogenated precursor under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-6-ethynyl-4,4-dimethyl-1,3-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert alkyne groups to alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
2-cyclopropyl-6-ethynyl-4,4-dimethyl-1,3-dihydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-6-ethynyl-4,4-dimethyl-1,3-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
- 6-Ethynyl-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
- 2-Cyclopropyl-6-ethynyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
2-cyclopropyl-6-ethynyl-4,4-dimethyl-1,3-dihydroisoquinoline is unique due to the presence of both cyclopropyl and ethynyl groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C16H19N |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2-cyclopropyl-6-ethynyl-4,4-dimethyl-1,3-dihydroisoquinoline |
InChI |
InChI=1S/C16H19N/c1-4-12-5-6-13-10-17(14-7-8-14)11-16(2,3)15(13)9-12/h1,5-6,9,14H,7-8,10-11H2,2-3H3 |
InChI Key |
CUTYJOCROYTONO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC2=C1C=C(C=C2)C#C)C3CC3)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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